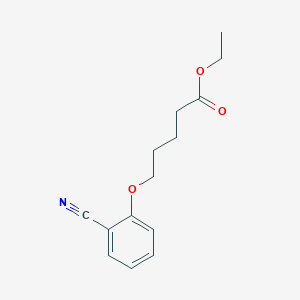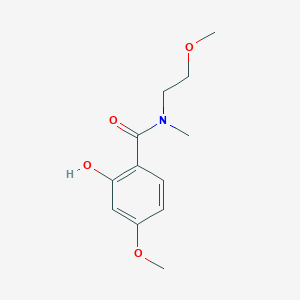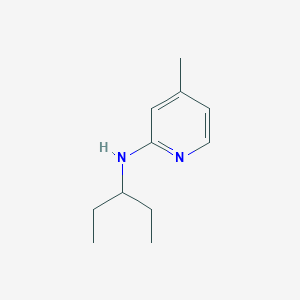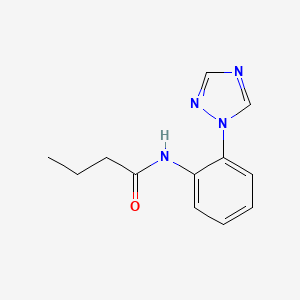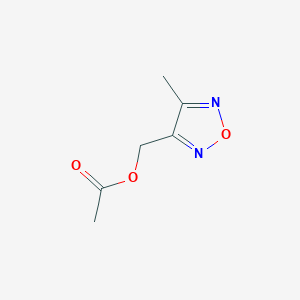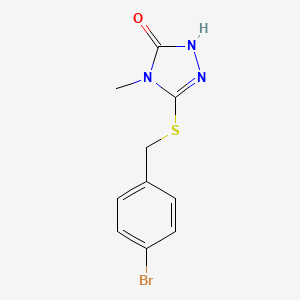
5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromobenzyl group attached to a thioether linkage, which is further connected to a triazolone ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 4-bromobenzyl chloride with 4-methyl-3-thiosemicarbazide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, room temperature to reflux.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an antifungal agent due to its ability to inhibit fungal growth.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biochemical pathways and interactions, particularly those involving sulfur-containing compounds.
作用机制
The mechanism of action of 5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. The compound binds to the enzyme lanosterol 14α-demethylase, thereby disrupting the synthesis of ergosterol and compromising the integrity of the fungal cell membrane .
相似化合物的比较
Similar Compounds
- **5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- **5-(Benzylthio)-1,3,4-thiadiazol-2-amine derivatives
- **5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
Uniqueness
Compared to similar compounds, 5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one stands out due to its specific substitution pattern and the presence of the triazolone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H10BrN3OS |
|---|---|
分子量 |
300.18 g/mol |
IUPAC 名称 |
3-[(4-bromophenyl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-9(15)12-13-10(14)16-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,15) |
InChI 键 |
SEPNJAWTTPOCOI-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)NN=C1SCC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


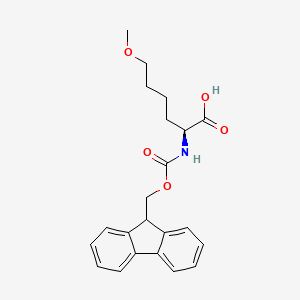
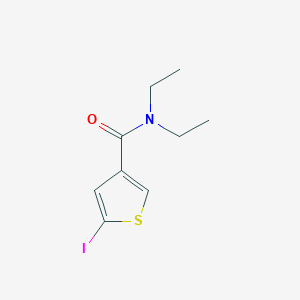
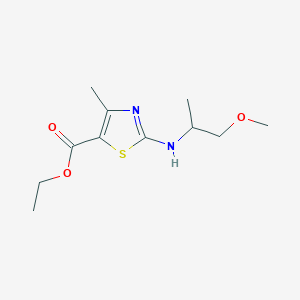
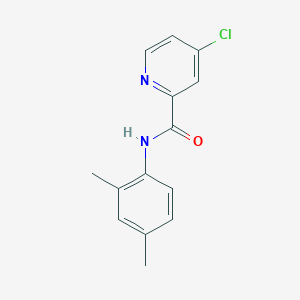

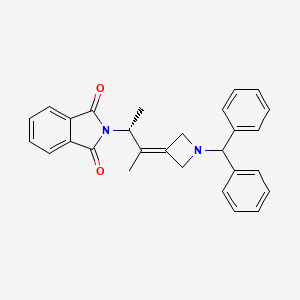
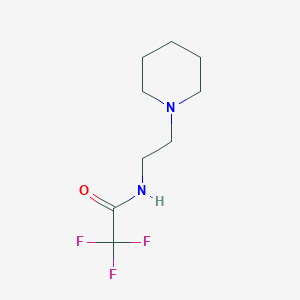
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B14905244.png)
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)
